molecular formula C14H13NO B1266246 2-Amino-4-methylbenzophenone CAS No. 4937-62-6

2-Amino-4-methylbenzophenone

Cat. No.: B1266246
CAS No.: 4937-62-6
M. Wt: 211.26 g/mol
InChI Key: YINYAGBOKBLJHY-UHFFFAOYSA-N
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Description

2-Amino-4-methylbenzophenone: is an organic compound with the molecular formula C₁₄H₁₃NO. It is a derivative of benzophenone, characterized by the presence of an amino group at the second position and a methyl group at the fourth position on the benzene ring. This compound is used as a starting reagent in various chemical syntheses and has applications in different fields of scientific research .

Safety and Hazards

2-Amino-4-methylbenzophenone may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, eye protection, and face protection should be worn when handling this chemical .

Biochemical Analysis

Biochemical Properties

2-Amino-4-methylbenzophenone plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of quinoline derivatives . These interactions are crucial for the compound’s role in biochemical pathways, where it acts as a starting reagent in the synthesis of compounds like 4-phenyl-7-methyl-2-(2′-pyridyl)quinoline .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and gene expression. The compound’s impact on cellular metabolism is significant, as it can alter the metabolic flux and metabolite levels within cells . These effects are crucial for understanding the compound’s role in cellular biochemistry.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with proteins and enzymes is essential for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its biochemical activity.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . The compound’s targeting signals and post-translational modifications direct it to particular organelles, influencing its activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-methylbenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2-amino-4-methylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the molar ratio of reactants .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Aminobenzophenone
  • 4-Aminobenzophenone
  • 2′-Aminoacetophenone
  • 4′-Aminoacetophenone
  • 2-Amino-5-chlorobenzophenone
  • 2-Amino-2′,5-dichlorobenzophenone
  • 3′-Aminoacetophenone
  • 4,4′-Diaminobenzophenone
  • 2-Amino-5-nitrobenzophenone
  • 4-Hydroxybenzophenone

Uniqueness: 2-Amino-4-methylbenzophenone is unique due to the presence of both an amino group and a methyl group on the benzene ring, which imparts distinct chemical reactivity and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2-amino-4-methylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-7-8-12(13(15)9-10)14(16)11-5-3-2-4-6-11/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINYAGBOKBLJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197778
Record name 2-Amino-4-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4937-62-6
Record name 2-Amino-4-methylbenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4937-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-methylbenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004937626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-methylbenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.252
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-Amino-4-methylbenzophenone in the synthesis of the CCKB antagonist described in the research?

A1: this compound serves as a crucial starting material in the multi-step synthesis of the CCKB antagonist N-tert-butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide [(R)-1a] []. It undergoes a series of reactions, including coupling with diethyl 3-phosphono-2-(methoxyimino)propionic acid and subsequent cyclization, to form the core 3-amino-5-phenylbenzazepin-2-one moiety of the antagonist molecule [].

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